molecular formula C27H27N3O3 B11694040 5-[4-(dimethylamino)-3-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

5-[4-(dimethylamino)-3-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No.: B11694040
M. Wt: 441.5 g/mol
InChI Key: HJYQHNZJOCPURW-UHFFFAOYSA-N
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Description

5-[4-(dimethylamino)-3-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group, a nitrophenyl group, and a tetrahydrobenzo[a]phenanthridinone core.

Preparation Methods

The synthesis of 5-[4-(dimethylamino)-3-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of the functional groups. Common synthetic routes include:

    Formation of the Tetrahydrobenzo[a]phenanthridinone Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.

    Introduction of the Dimethylamino and Nitrophenyl Groups: These groups are usually introduced through substitution reactions, where reagents such as dimethylamine and nitrobenzene derivatives are used.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve the desired product efficiently .

Chemical Reactions Analysis

5-[4-(dimethylamino)-3-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-[4-(dimethylamino)-3-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the presence of functional groups. The molecular targets may include enzymes involved in metabolic pathways, signaling proteins, and receptors .

Comparison with Similar Compounds

Similar compounds to 5-[4-(dimethylamino)-3-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one include:

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H27N3O3

Molecular Weight

441.5 g/mol

IUPAC Name

5-[4-(dimethylamino)-3-nitrophenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C27H27N3O3/c1-27(2)14-19-24-18-8-6-5-7-16(18)9-11-20(24)28-26(25(19)23(31)15-27)17-10-12-21(29(3)4)22(13-17)30(32)33/h5-13,26,28H,14-15H2,1-4H3

InChI Key

HJYQHNZJOCPURW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)N(C)C)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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